molecular formula C11H12O2 B3031631 5-Acetyl-2-methylcoumaran CAS No. 58621-51-5

5-Acetyl-2-methylcoumaran

Cat. No. B3031631
CAS RN: 58621-51-5
M. Wt: 176.21 g/mol
InChI Key: MORJCRDAGOARLY-UHFFFAOYSA-N
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Description

The compound of interest, 5-Acetyl-2-methylcoumaran, is closely related to the class of compounds known as coumarins, which are characterized by a benzopyrone structure. While the specific compound is not directly studied in the provided papers, they do offer insights into similar compounds, such as 8-acetyl-7-hydroxy-4-methylcoumarin and its derivatives, which have been synthesized and evaluated for their biological activities, particularly their affinity to 5-HT1A and 5-HT2A receptors .

Synthesis Analysis

The synthesis of coumarin derivatives is a topic of interest due to their potential pharmacological properties. For instance, the synthesis of arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin has been achieved using a focused library approach, which includes the use of microwave-assisted synthesis protocols, confirmed by 1H, 13C NMR, and HRMS spectrometry . Similarly, the synthesis of 3-acetylcoumarin (thio)acylhydrazones and their transformation into 5-substituted 3-acetyl-2-(3-coumarinyl)-2-methyl-1,3,4-oxa(thia)diazolines under acetylating conditions has been described, showcasing the versatility of coumarin derivatives in chemical transformations .

Molecular Structure Analysis

The molecular structure of coumarin derivatives is crucial for their biological activity. The docking studies mentioned in the papers provide insights into the structural basis of the high affinity of ortho-substituted derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin for 5-HT1A and 5-HT2A receptors. These studies reveal subtle changes in amino acid interaction patterns depending on the length of the alkyl linker, which is essential for understanding the structure-activity relationship .

Chemical Reactions Analysis

The chemical reactivity of coumarin derivatives can lead to interesting transformations. For example, the treatment of acetylation products derived from 3-acetylcoumarin with Ac2O/ZnCl2 resulted in the unexpected formation of acylhydrazones with cleavage of the oxadiazoline ring and simultaneous loss of the acetyl group . This highlights the potential for complex chemical reactions involving coumarin derivatives, which can be exploited for the synthesis of novel compounds with desired properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Acetyl-2-methylcoumaran are not detailed in the provided papers, the related compounds synthesized in these studies likely share some common properties due to their structural similarities. The coumarin derivatives synthesized exhibit high affinities to 5-HT1A receptors, which is indicative of their potential as pharmacologically active compounds. The properties such as solubility, melting points, and stability would be influenced by the substituents on the coumarin core and can be inferred from the detailed NMR and HRMS analyses .

Scientific Research Applications

Gene Expression Modulation

5-Acetyl-2-methylcoumaran, a compound related to coumarins, has implications in the study of gene expression modulation. For instance, the interaction of certain coumarin derivatives with DNA methylation and histone acetylation processes has been researched. These processes are crucial in regulating malignant cell transformation and the silencing of DNA constructs in mammalian cells. Understanding these biological processes may contribute to novel cancer treatments and the study of gene silencing mechanisms (Grassi et al., 2003).

Antineoplastic Actions

The antineoplastic actions of certain drugs, including those related to coumarin compounds, have been studied. These drugs, which influence DNA methylation and histone acetylation, have shown significant potential in breast carcinoma cells. This research could provide a rationale for using inhibitors of DNA methylation and histone deacetylation in combination for the chemotherapy of breast cancer (Bovenzi & Momparler, 2001).

Effects on Neutrophils

7-hydroxycoumarin, a compound closely related to 5-Acetyl-2-methylcoumaran, was found to modulate the effector functions of human neutrophils. It was observed to decrease the ability of neutrophils to generate superoxide anion, release primary granule enzymes, and kill Candida albicans. This research suggests potential anti-inflammatory effects of coumarin derivatives (Kabeya et al., 2013).

Epigenetic Research

Coumarin compounds have been utilized in epigenetic research. For example, their role in DNA methylation and histone acetylation characteristics of cloned bovine embryos was investigated. Such research can provide insights into cloning efficiency and the epigenetic characteristics of embryos (Enright et al., 2005).

Fluorescence Dyes Synthesis

Coumarin derivatives have been explored for the synthesis of fluorescence dyes. These dyes, which include tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, are significant for their high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities. Such studies are essential in the field of biological imaging and pharmaceutical research (Chen et al., 2012).

Antitubercular Agent

Research into 7-amino-4-methylcoumarin, a derivative of coumarin, has demonstrated its potential as an antitubercular agent. This compound showed significant inhibitory activity against Mycobacterium tuberculosis, indicating its potential as a novel drug candidate for tuberculosis treatment (Tandon et al., 2011).

Future Directions

Recent research efforts seem to have been focused on the synthesis and examination of synthetic coumarin derivatives with the aim to produce potential drugs with enhanced, modified, or entirely novel effects . As many pathologies are associated with oxidative stress, coumarin-based compounds, including 5-Acetyl-2-methylcoumaran, could be excellent candidates for novel medicinal molecules .

properties

IUPAC Name

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORJCRDAGOARLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974162
Record name 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-methylcoumaran

CAS RN

58621-51-5
Record name Ethanone, 1-(2,3-dihydro-2-methyl-5-benzofuranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058621515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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